molecular formula C11H12O3 B2641836 4-Oxo-5-phenylpentanoic acid

4-Oxo-5-phenylpentanoic acid

Cat. No.: B2641836
M. Wt: 192.21 g/mol
InChI Key: LTNSOYZGFPWHOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Phenyllevulinic acid can be synthesized through various methods. One common approach involves the lipase-catalyzed kinetic resolution of 2-phenylethanol derivatives, followed by a chiral oxa-Pictet-Spengler reaction . This method allows for the production of enantiomerically pure tricyclic amines.

Industrial Production Methods: The industrial production of 5-Phenyllevulinic acid is not extensively documented. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyllevulinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Phenyllevulinic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5-Phenyllevulinic acid is unique due to its phenyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other levulinic acid derivatives and contributes to its specific interactions with sigma receptors.

Properties

IUPAC Name

4-oxo-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNSOYZGFPWHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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